molecular formula C8H7FINO B14822830 3-Cyclopropoxy-5-fluoro-2-iodopyridine

3-Cyclopropoxy-5-fluoro-2-iodopyridine

Cat. No.: B14822830
M. Wt: 279.05 g/mol
InChI Key: IIAQLIPONZXREB-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-5-fluoro-2-iodopyridine: is a heterocyclic organic compound with the molecular formula C8H7FINO It is a derivative of pyridine, substituted with a cyclopropoxy group at the 3-position, a fluorine atom at the 5-position, and an iodine atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of selective halogenation and substitution reactionsThe fluorine atom can be introduced using fluorinating agents such as Selectfluor® or diethylaminosulfur trifluoride (DAST) .

Industrial Production Methods: Industrial production of fluoropyridine compounds, including 3-Cyclopropoxy-5-fluoro-2-iodopyridine, often involves optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropoxy-5-fluoro-2-iodopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation reactions can produce pyridine N-oxides .

Scientific Research Applications

Chemistry: 3-Cyclopropoxy-5-fluoro-2-iodopyridine is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in the development of new materials and catalysts .

Biology and Medicine: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its fluorine and iodine substituents are particularly useful in radiolabeling for imaging studies and in the development of pharmaceuticals .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its unique chemical properties make it suitable for various applications, including as an intermediate in the synthesis of herbicides and insecticides .

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-fluoro-2-iodopyridine depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the fluorine atom can form strong hydrogen bonds, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and selectivity for specific targets .

Properties

Molecular Formula

C8H7FINO

Molecular Weight

279.05 g/mol

IUPAC Name

3-cyclopropyloxy-5-fluoro-2-iodopyridine

InChI

InChI=1S/C8H7FINO/c9-5-3-7(8(10)11-4-5)12-6-1-2-6/h3-4,6H,1-2H2

InChI Key

IIAQLIPONZXREB-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=CC(=C2)F)I

Origin of Product

United States

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